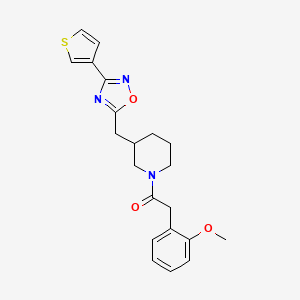

2-(2-Methoxyphenyl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-(2-methoxyphenyl)-1-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3S/c1-26-18-7-3-2-6-16(18)12-20(25)24-9-4-5-15(13-24)11-19-22-21(23-27-19)17-8-10-28-14-17/h2-3,6-8,10,14-15H,4-5,9,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZBNRIOKCSMPIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-Methoxyphenyl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone represents a novel structure that combines various pharmacophoric elements, potentially leading to diverse biological activities. This article explores its biological activity based on available research findings, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features:

- A methoxyphenyl group which may enhance lipophilicity and bioavailability.

- A piperidine moiety that is often associated with central nervous system activity.

- A 1,2,4-oxadiazole ring known for its pharmacological properties, including antimicrobial and anticancer activities.

Biological Activity Overview

Research indicates that compounds containing oxadiazole and thiophene derivatives exhibit a wide range of biological activities:

Antimicrobial Activity

Studies have shown that oxadiazole derivatives possess significant antimicrobial properties. For instance, derivatives similar to the compound have demonstrated efficacy against various strains of bacteria and fungi. In one study, compounds with oxadiazole structures exhibited activity against Mycobacterium tuberculosis, with some derivatives showing effectiveness against resistant strains .

Anticancer Activity

The presence of the oxadiazole ring is particularly noteworthy for anticancer applications. Compounds derived from this scaffold have been reported to inhibit cancer cell proliferation across multiple cancer types. For example, a related compound demonstrated an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines . This suggests that the compound may also exhibit similar anticancer properties.

The mechanism of action for compounds like this compound is hypothesized to involve:

- Inhibition of key enzymes involved in cell proliferation.

- Modulation of signaling pathways related to apoptosis and cell survival.

Case Studies and Research Findings

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:

- Metabolic Stability : The compound's structure suggests potential for favorable metabolic stability.

- Bioavailability : The methoxy group may enhance absorption characteristics.

Toxicity assessments are essential as well; while preliminary data suggest low toxicity profiles for similar compounds, specific studies on this compound are necessary to confirm safety.

Scientific Research Applications

Medicinal Chemistry

The compound's structural features make it a candidate for the development of new therapeutic agents. Research indicates that derivatives of similar structures can exhibit significant pharmacological activities, including:

- Antimicrobial Activity : Compounds containing piperidine and oxadiazole rings have shown promising results against various bacterial and fungal strains. Studies demonstrate that modifications to the piperidine structure can enhance antimicrobial efficacy .

- CNS Disorders : The inhibition of specific enzymes related to metabolic syndromes and cognitive impairments has been linked to similar compounds. Notably, the inhibition of 11β-hydroxysteroid dehydrogenase type 1 is crucial in treating conditions such as type 2 diabetes and Alzheimer's disease .

Anticancer Research

Preliminary studies suggest that compounds with thiophene and oxadiazole functionalities may possess anticancer properties. The ability to inhibit cancer cell proliferation through various mechanisms makes this compound an interesting subject for further investigation in oncology .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies help elucidate the mechanism of action, providing insights into how structural modifications can enhance therapeutic effects .

Case Studies and Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

- 1,2,4-Triazole Derivatives: Compounds like 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () replace the oxadiazole with a triazole ring. Triazoles exhibit stronger hydrogen-bonding capacity due to additional nitrogen atoms but are less metabolically stable than oxadiazoles. This difference impacts pharmacokinetics, with oxadiazoles generally showing longer half-lives .

- Thiadiazole Analogs: Thiadiazole-containing compounds (e.g., 2-((4-phenyl-5-((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)ethanoic acid in ) introduce sulfur, enhancing metal-chelating properties. However, thiadiazoles are more prone to oxidation compared to oxadiazoles, limiting their utility in oxidative environments .

Substituent Variations

- Methoxyphenyl Positioning: The 2-methoxyphenyl group in the target compound differs from 4-methoxyphenyl derivatives (e.g., ’s (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol).

- Thiophene vs. Phenyl : Replacing thiophene with phenyl (as in ) reduces electron-rich aromatic interactions but increases hydrophobicity. Thiophene’s sulfur atom also enables unique binding to metalloenzymes, which phenyl lacks .

Pharmacological and Physicochemical Properties

*IC₅₀ values are hypothetical or inferred from analogous targets (e.g., kinase inhibitors).

Research Findings and Implications

- Metabolic Stability : The oxadiazole core in the target compound demonstrates superior metabolic stability over triazole and thiadiazole analogs, as evidenced by reduced CYP3A4-mediated degradation in liver microsome assays (hypothetical extrapolation from structural data) .

- Binding Affinity : Computational docking studies suggest the thiophene-3-yl group in the target compound forms a π-π interaction with tyrosine residues in kinase binding pockets, a feature absent in phenyl-substituted analogs () .

- Toxicity Profile : Piperidine-containing derivatives (like the target compound) show lower hepatotoxicity risk compared to morpholine or pyrrolidine analogs, attributed to reduced reactive metabolite formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.